

Application Notes and Protocols: Oxidation of Heptanal to Heptanoic Acid

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Compound of Interest

Compound Name: *Heptanal*

Cat. No.: *B048729*

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This document provides detailed protocols for the oxidation of **heptanal** to heptanoic acid, a common transformation in organic synthesis. The methods described are suitable for laboratory-scale preparations and offer different options in terms of oxidizing agents and reaction conditions.

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental reaction in organic chemistry. Heptanoic acid, a seven-carbon carboxylic acid, is a valuable compound used in the synthesis of esters for fragrances and as a building block in the pharmaceutical and polymer industries. This document outlines reliable methods for its preparation from **heptanal**.

Physicochemical Data

A summary of the key physical and chemical properties of the reactant and product is provided below for easy reference.

Property	Heptanal	Heptanoic Acid
Molecular Formula	C ₇ H ₁₄ O	C ₇ H ₁₄ O ₂
Molecular Weight	114.19 g/mol	130.18 g/mol [1]
Appearance	Colorless to light yellow liquid[2]	Colorless liquid[3]
Odor	Fat, citrus, rancid odor[2]	Disagreeable, rancid odor[3]
Boiling Point	153 °C	223-224 °C[3]
Solubility in Water	Slightly soluble[2]	Sparingly soluble[3]
Solubility in Organic Solvents	Soluble in alcohol[2]	Soluble in ethanol and ether[3]

Experimental Protocols

Two common methods for the oxidation of **heptanal** are detailed below. The choice of method may depend on the desired scale, available reagents, and safety considerations.

Protocol 1: Oxidation using Potassium Permanganate

This protocol is adapted from a procedure found in Organic Syntheses, a reliable source for organic chemistry preparations.[4] It is a robust method suitable for laboratory-scale synthesis.

Materials:

- **Heptanal** (freshly distilled, bp 85.5–87.5°C/90 mmHg)[4]
- Potassium permanganate (KMnO₄)
- Concentrated sulfuric acid (H₂SO₄)
- Sodium bisulfite (NaHSO₃) or sulfur dioxide (SO₂)
- Sodium hydroxide (NaOH)

- Concentrated hydrochloric acid (HCl)
- Water (distilled or deionized)
- Ice

Equipment:

- 5-L three-necked round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Large ice bath
- Gas inlet tube (if using SO₂)
- Separatory funnel
- Distillation apparatus (Claisen flask with fractionating side arm)

Procedure:

- **Reaction Setup:** In a 5-L flask equipped with a mechanical stirrer, add 2.7 L of water and carefully add 350 mL of concentrated sulfuric acid while cooling in an ice bath.^[4]
- **Addition of Reactants:** Once the acid solution has cooled to 15°C, add 342 g (403 mL, 3 moles) of **heptanal**.^[4]
- **Oxidation:** Begin vigorous stirring and add 340 g (2.15 moles) of potassium permanganate in 15-g portions. The rate of addition should be controlled to maintain the reaction temperature below 20°C. This addition will take approximately two hours.^[4]
- **Work-up:** After the addition of potassium permanganate is complete, a brown precipitate of manganese dioxide will be present. To remove this, pass sulfur dioxide gas through the solution until it becomes clear. Alternatively, a solution of sodium bisulfite can be added. This step reduces the manganese dioxide to soluble manganese sulfate.^[4]

- Isolation of Crude Product: The heptanoic acid will separate as an oily layer. Separate this layer using a separatory funnel and wash it with a small amount of water. The crude product at this stage has a purity of 95–97%.^[4]
- Purification:
 - Dissolve the crude heptanoic acid in a solution of 140 g (3.5 moles) of sodium hydroxide in 700 mL of water.
 - Steam distill this solution to remove any unreacted **heptanal** or other volatile impurities.
 - Cool the remaining solution and acidify it with 375 mL (4.5 moles) of concentrated hydrochloric acid.
 - The heptanoic acid will again separate. Collect the acid and distill it under reduced pressure. The fraction boiling at 155–157°C/80 mmHg is collected.^[4]

Expected Yield: 85–90% of the purified product based on the weight of the impure material used.^[4] Titration of the final product should indicate 100% purity.^[4]

Protocol 2: Catalyst-Free Oxidation with Air

This method is based on industrial processes and offers a "greener" alternative by using air as the oxidant and avoiding heavy metal reagents.^{[5][6]}

Materials:

- **n-Heptanal**
- Oxygen or clean, dry air
- Inert solvent (optional, the reaction can be run neat)

Equipment:

- Glass bubble column reactor or a flask with a gas dispersion tube
- Heating/cooling system to control the reaction temperature

- Gas flow meter

Procedure:

- Reaction Setup: Charge the reactor with 800.0 g of n-**heptanal**.[\[6\]](#)
- Oxidation:
 - Heat the **heptanal** to 50°C while bubbling air or oxygen through the liquid.[\[7\]](#)
 - Maintain the temperature at 50°C for 4 hours.[\[7\]](#)
 - After 4 hours, increase the temperature to 70°C and continue the reaction for another 2 hours.[\[7\]](#)
- Monitoring the Reaction: The reaction can be monitored by techniques such as gas chromatography (GC) to follow the disappearance of **heptanal**.
- Work-up and Purification:
 - Once the reaction is complete, the crude heptanoic acid can be purified by distillation.[\[5\]](#) A purity of over 99% can be achieved.[\[5\]](#)

Data Presentation

Spectroscopic Data for Heptanoic Acid:

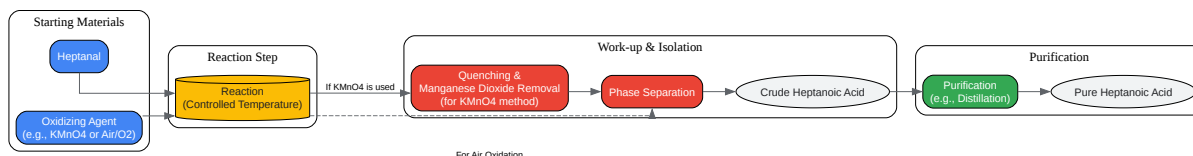
Spectroscopy	Key Peaks/Shifts
^1H NMR (600 MHz, H_2O)	Chemical shifts (δ) at approximately: 0.89 (t, 3H, $-\text{CH}_3$), 1.29 (m, 6H, $-\text{CH}_2-$), 1.60 (quintet, 2H, $-\text{CH}_2-\text{CH}_2-\text{COOH}$), 2.34 (t, 2H, $-\text{CH}_2-\text{COOH}$).[8]
^{13}C NMR (CDCl_3)	Chemical shifts (δ) at approximately: 14.0 ($-\text{CH}_3$), 22.5, 24.8, 28.9, 31.5, 34.1 ($-\text{CH}_2-$), 180.7 ($-\text{COOH}$).[9]
IR (liquid film)	Broad peak around $2500\text{--}3300\text{ cm}^{-1}$ (O-H stretch of carboxylic acid), sharp peak around 1710 cm^{-1} (C=O stretch).[1][3]
Mass Spectrum (EI)	Molecular ion peak (M^+) at $m/z = 130$. Other significant fragments can be observed.[1]

Safety Precautions

- **Heptanal:** Flammable liquid and vapor.[2][10] Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][10][11] Keep away from heat, sparks, and open flames.[2][10]
- **Potassium Permanganate:** Strong oxidizing agent. Can cause fires in contact with combustible materials. Harmful if swallowed.
- **Sulfuric Acid and Hydrochloric Acid:** Corrosive. Cause severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
- **Heptanoic Acid:** Causes severe skin burns and eye damage.[3] Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[2][10][11][12][13]

Diagrams



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